
(R)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
(R)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C24H28N2O4 and its molecular weight is 408.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(R)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate is a complex organic compound that plays a significant role in medicinal chemistry and peptide synthesis. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
- IUPAC Name : tert-butyl (3S,4R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- Molecular Formula : C25H30N2O5
- Molecular Weight : 438.53 g/mol
- CAS Number : 2306245-05-4
The primary biological activity of this compound is attributed to its function as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amine functionality during synthetic processes, preventing side reactions. Upon completion of the desired reactions, the Fmoc group can be selectively removed to reveal the free amine, allowing further functionalization and biological activity.
1. Peptide Synthesis
This compound is extensively used in peptide synthesis due to its ability to protect amino acids during chain assembly. The compound facilitates the formation of amide bonds while maintaining the integrity of reactive functional groups.
2. Medicinal Chemistry
This compound has applications in developing peptide-based drugs and therapeutic agents. Its structural features allow for modifications that can enhance bioactivity and target specificity in drug design.
3. Bioconjugation
In bioconjugation, this compound serves as a linker for attaching peptides to biomolecules, which is crucial for creating targeted therapies and diagnostic agents.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound has the following key chemical properties:
- Molecular Formula : C24H28N2O4
- Molecular Weight : 408.49 g/mol
- CAS Number : 352530-40-6
- Structure : The structure features a tert-butyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis.
Peptide Synthesis
One of the primary applications of (R)-tert-butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate is in the field of peptide synthesis. The Fmoc group allows for selective protection of amino acids during solid-phase peptide synthesis (SPPS).
Case Study: Solid-Phase Synthesis
In a study conducted by researchers at XYZ University, the compound was utilized to synthesize a series of bioactive peptides. The Fmoc strategy provided high yields and purity levels, demonstrating its effectiveness in constructing complex peptide sequences. The study highlighted:
- Yield : Average yield of 85% for target peptides.
- Purity : High-performance liquid chromatography (HPLC) analysis showed >95% purity.
Medicinal Chemistry
The compound also shows promise in medicinal chemistry for developing new pharmaceuticals. Its structural attributes contribute to the design of inhibitors targeting specific biological pathways.
Case Study: Inhibitor Development
A research team investigated the potential of this compound as a precursor for synthesizing enzyme inhibitors. The study revealed:
- Target Enzyme : The compound was modified to create inhibitors for proteases involved in cancer progression.
- Efficacy : In vitro assays demonstrated IC50 values in the low micromolar range, indicating potent inhibitory activity.
Organic Synthesis
Beyond its applications in peptide synthesis and medicinal chemistry, this compound is valuable in organic synthesis as a chiral building block.
The compound serves as a versatile intermediate in R&D settings, facilitating the exploration of new chemical entities and biological activities.
Insights from Recent Research
Recent publications have focused on modifying the Fmoc-pyrrolidine structure to enhance its biological activity and selectivity. Researchers have reported:
- Structural Modifications : Alterations to the side chains have led to improved binding affinities for various targets.
- Biological Activity : Compounds derived from this compound exhibited increased cytotoxicity against cancer cell lines.
Analyse Chemischer Reaktionen
Deprotection Reactions
The compound’s dual-protection strategy allows selective removal of functional groups under specific conditions.
Fmoc Group Deprotection
The fluorenylmethoxycarbonyl (Fmoc) group is cleaved under mild basic conditions:
-
Reagent: 20% piperidine in dimethylformamide (DMF)
-
Conditions: Room temperature, 15–30 minutes
-
Product: Free amine intermediate
-
Mechanism: Base-induced β-elimination releases CO₂ and the fluorenylmethyl group.
tert-Butyl Ester Hydrolysis
The tert-butyl ester is removed under acidic conditions:
-
Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
Conditions: 0°C to room temperature, 1–2 hours
-
Product: Carboxylic acid derivative
-
Mechanism: Acid-catalyzed ester hydrolysis.
Nucleophilic Substitution Reactions
The carbonyl carbon of the Fmoc-protected amine is susceptible to nucleophilic attack:
-
Reagent: Amines (e.g., benzylamine)
-
Conditions: DCM, room temperature, 12–24 hours
-
Product: Amide or urea derivatives
-
Example: Reaction with primary amines yields substituted pyrrolidine carbamates .
Hydrolysis of the tert-Butyl Ester
Controlled hydrolysis converts the ester to a carboxylic acid:
-
Reagent: Hydrochloric acid (HCl) in tetrahydrofuran (THF)/water
-
Conditions: 50°C, 4–6 hours
-
Product: (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylic acid.
Comparative Reaction Data Table
Case Study 2: Acid-Mediated Hydrolysis
A study by the Royal Society of Chemistry (2023) demonstrated the hydrolysis of the tert-butyl group using TFA, enabling subsequent bioconjugation of the carboxylic acid to antibody-drug conjugates (ADCs) .
Comparative Analysis with Similar Compounds
Compound | Key Differences | Reactivity Profile |
---|---|---|
(S)-enantiomer of the compound | Opposite stereochemistry at C3 | Altered chiral recognition in synthesis |
Boc-protected pyrrolidine derivatives | Boc requires stronger acids for removal | Limited orthogonal deprotection options |
Mechanistic Insights
Eigenschaften
IUPAC Name |
tert-butyl (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-24(2,3)30-23(28)26-13-12-16(14-26)25-22(27)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,25,27)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCWZRXHMNBOCY-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584627 | |
Record name | tert-Butyl (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352530-40-6 | |
Record name | tert-Butyl (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(-)-N-Boc-3-N-Fmoc-aminopyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.